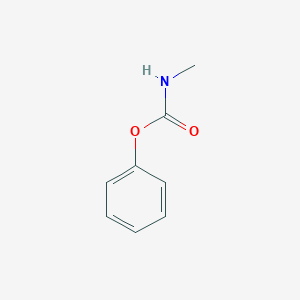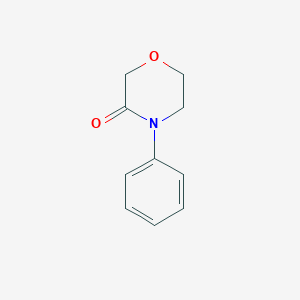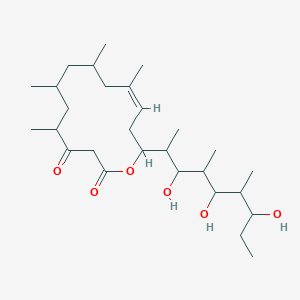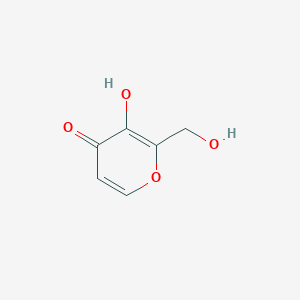
2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one
Übersicht
Beschreibung
The compound "2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one" is a hydroxylated pyranone derivative, which is a class of organic compounds characterized by a six-membered oxygen-containing ring fused with a ketone group. These compounds are of interest due to their presence in various natural products and their potential applications in medicinal chemistry and the chemical industry .
Synthesis Analysis
The synthesis of pyranone derivatives can be achieved through various methods. A novel and convenient synthesis of related 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives has been developed using ultrasound-mediated condensation, which offers advantages such as simple work-up, shorter reaction times, and higher yields . Another approach involves a pseudo-multicomponent reaction to synthesize 10-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-methyl-1H,10H-pyrano[4,3-b]chromen-1-ones, which utilizes regioselective cascade reactions . Additionally, an oxidant-free one-pot transformation of bio-based 2,5-bis-hydroxymethylfuran into α-6-hydroxy-6-methyl-4-enyl-2H-pyran-3-one has been reported, highlighting the use of water as a solvent and an environmentally friendly catalyst .
Molecular Structure Analysis
The molecular structure of pyranone derivatives can be complex, with various substituents affecting the overall conformation and stability. For instance, the synthesis of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives has been characterized by spectroscopic methods, including IR, NMR, and X-ray crystal diffraction, to determine their structure . Similarly, the crystal structure of a monoclinic polymorph of a related pyrazolone compound has been elucidated, revealing details about the dihedral angles and intramolecular hydrogen bonding .
Chemical Reactions Analysis
Pyranone derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. The reactivity of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, also known as kojic acid, has been extensively utilized for the synthesis of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, which are significant in medicinal chemistry . The synthesis of new chelating compounds from 3-hydroxy-4H-pyran-4-one derivatives also demonstrates the versatility of these compounds in forming complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyranone derivatives are influenced by their molecular structure. Spectroscopic and theoretical explorations of a biomolecule derived from Senna auriculata flower, which is structurally similar to the compound of interest, provide insights into its covalent bonding, molecular interactions, and non-linear optical properties . The synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, achieved through condensation reactions, further illustrate the importance of understanding the physical and chemical properties of these compounds, as evidenced by elemental analysis, IR spectroscopy, and NMR .
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Application
2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one, commonly known as kojic acid, is a significant substrate in synthesizing dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyran derivatives. These compounds are crucial in medicinal and pharmaceutical chemistry due to their broad range of biological activities. Kojic acid and its derivatives have extensive applications in medicinal chemistry, the food industry, cosmetic products, and the chemical industry. The diversity of starting materials leads to numerous synthetic strategies for constructing these derivatives (Borah, Dwivedi, & Chowhan, 2021).
Synthesis of Substituted Derivatives
A novel synthesis method for substituted 2-(hydroxymethyl)-2,3-dihydrofuropyridines and 3-hydroxy-3,4-dihydro-2H-pyrano(2,3-b)pyridines is reported. This synthesis uses an intramolecular inverse electron demand Diels-Alder reaction starting from 1,2,4-triazines. The hydroxy function is derived from the glycidol ring opening with alkynyllithium or alkynylorganoalane (Hajbi et al., 2010).
Anti-Corrosion Performance
2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one derivatives have been evaluated for corrosion inhibition performance on mild steel in an acidic medium. The derivatives show promising results in preventing corrosion, with one derivative reaching an inhibition limit of 90% at a concentration of 10−3 M. This indicates potential applications in the field of materials science and engineering (El Hattak et al., 2021).
Biological Activity
Derivatives of 2-hydroxymethyl-3-hydroxy-pyran-4(1H)-one exhibit herbicidal and growth regulatory activity. These activities depend on the reaction conditions and the nature of the acylation products obtained (Veverka & Kráľovičová, 1990).
Antioxidant Activity
Novel compounds synthesized from 2-hydroxymethyl-3-hydroxy-pyran-4(1H)-one have been evaluated for their antioxidant activity. The nature and number of chromone substituents significantly influence the antioxidant properties of these compounds. Some derivatives exhibit excellent activity at lower concentrations, while others show pro-oxidant activity (Saher et al., 2018).
Eigenschaften
IUPAC Name |
3-hydroxy-2-(hydroxymethyl)pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,7,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHHRUXIPJXZBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C(C1=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432107 | |
| Record name | 2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one | |
CAS RN |
1968-51-0 | |
| Record name | 2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

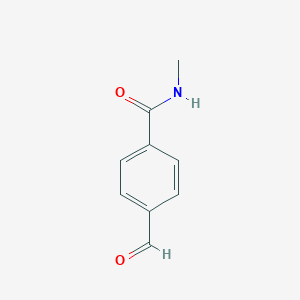


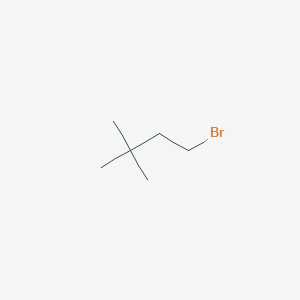

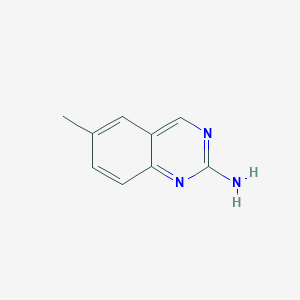
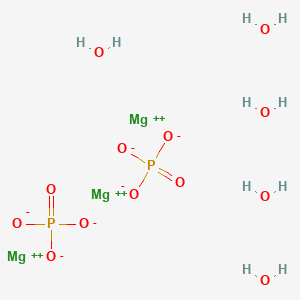

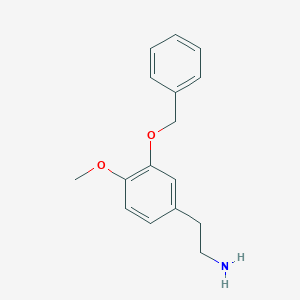

![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)
